2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide
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Overview
Description
2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide is a heterocyclic compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol . This compound is characterized by the presence of an isoxazole ring fused to a benzene ring, with two hydroxyl groups at positions 6 and 7, and an acetamide group at position 3. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with hydroxylamine hydrochloride to form the isoxazole ring, followed by acetylation to introduce the acetamide group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced isoxazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The hydroxyl groups and the isoxazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Benzo[d]isoxazol-3-yl-acetamide: Similar structure but lacks the hydroxyl groups at positions 6 and 7.
4-(6-Hydroxy-benzo[d]isoxazol-3-yl)benzene-1,3-diol: Contains additional hydroxyl groups on the benzene ring.
Uniqueness
2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide is unique due to the presence of two hydroxyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs .
Properties
Molecular Formula |
C9H8N2O4 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-(6,7-dihydroxy-1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C9H8N2O4/c10-7(13)3-5-4-1-2-6(12)8(14)9(4)15-11-5/h1-2,12,14H,3H2,(H2,10,13) |
InChI Key |
BGVCUFBZMIMXDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NO2)CC(=O)N)O)O |
Origin of Product |
United States |
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